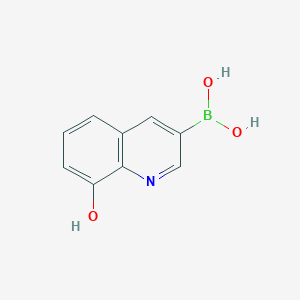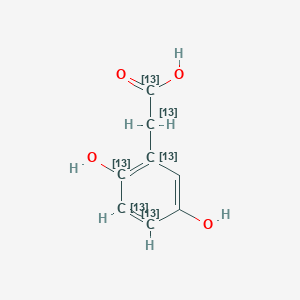
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is a compound characterized by a cyclohexane ring with two hydroxyl groups and a carboxylic acid group. The compound is labeled with carbon-13 isotopes at specific positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to specific reaction conditions to introduce the hydroxyl groups.
Isotope Labeling: Carbon-13 isotopes are incorporated into the molecule using labeled precursors.
Functional Group Introduction: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a model compound in NMR spectroscopy to study molecular dynamics and interactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as peroxidases and reductases.
Pathways Involved: The compound may modulate oxidative stress by scavenging free radicals and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar structure but lacks isotope labeling.
Indole-3-acetic acid: Similar functional groups but different core structure.
Palmitic acid-1,2,3,4-13C4: Another isotope-labeled compound but with a different core structure.
Uniqueness
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its specific isotope labeling, which makes it particularly valuable for NMR studies and other analytical techniques that require precise molecular tracking.
Eigenschaften
Molekularformel |
C8H8O4 |
|---|---|
Molekulargewicht |
174.10 g/mol |
IUPAC-Name |
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,4+1,5+1,7+1,8+1 |
InChI-Schlüssel |
IGMNYECMUMZDDF-DSRNBPNHSA-N |
Isomerische SMILES |
C1=C([13CH]=[13CH][13C](=[13C]1[13CH2][13C](=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




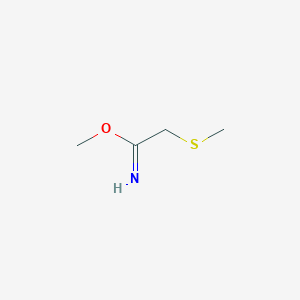
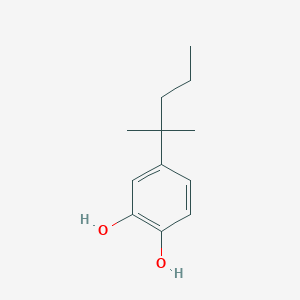
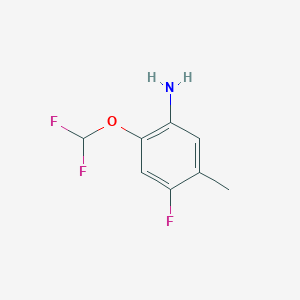
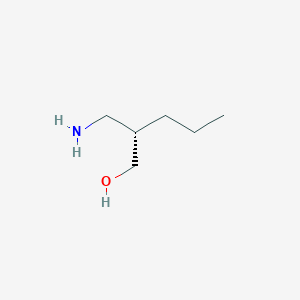
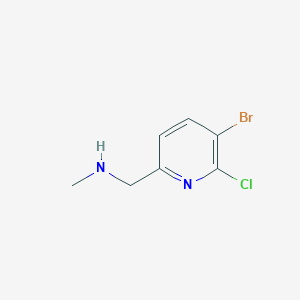

![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
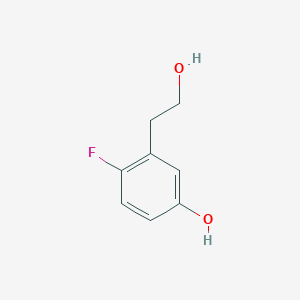
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)


